Cas no 1704074-07-6 (3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid)

3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid is a boronic acid derivative featuring a cyclopropylcarbamoyl substituent and a fluorine atom on the phenyl ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety serves as a key intermediate for constructing biaryl structures. The cyclopropylcarbamoyl group enhances steric and electronic properties, while the fluorine atom can influence reactivity and stability. Its well-defined structure and functional group compatibility make it valuable in pharmaceutical and agrochemical research, particularly in the synthesis of complex molecules. The compound is typically handled under inert conditions due to the sensitivity of boronic acids to protodeboronation.
3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid structure
1704074-07-6 structure
商品名:3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid
CAS番号:1704074-07-6
MF:C10H11BFNO3
メガワット:223.008646249771
MDL:MFCD28384312
CID:4672793

3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid 化学的及び物理的性質

名前と識別子

    • 3-(cyclopropylcarbamoyl)-5-fluorophenylboronic acid
    • AM87849
    • 3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid
    • MDL: MFCD28384312
    • インチ: 1S/C10H11BFNO3/c12-8-4-6(3-7(5-8)11(15)16)10(14)13-9-1-2-9/h3-5,9,15-16H,1-2H2,(H,13,14)
    • InChIKey: KSFXSEQZRYWUJP-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(B(O)O)C=C(C=1)C(NC1CC1)=O

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 273
  • トポロジー分子極性表面積: 69.6

3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
148256-1g
3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid, 95%
1704074-07-6 95%
1g
$816.00 2023-09-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C855853-1g
3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid
1704074-07-6 98%
1g
¥5,020.00 2022-09-02
Matrix Scientific
148256-5g
3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid, 95%
1704074-07-6 95%
5g
$1697.00 2023-09-10
eNovation Chemicals LLC
D626412-1g
3-(cyclopropylcarbamoyl)-5-fluorophenylboronic acid
1704074-07-6 97%
1g
$1520 2025-02-20
eNovation Chemicals LLC
D626412-1g
3-(cyclopropylcarbamoyl)-5-fluorophenylboronic acid
1704074-07-6 97%
1g
$1520 2024-05-24
eNovation Chemicals LLC
D626412-1g
3-(cyclopropylcarbamoyl)-5-fluorophenylboronic acid
1704074-07-6 97%
1g
$1520 2025-02-28

3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid 関連文献

3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acidに関する追加情報

Professional Introduction to 3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic Acid (CAS No. 1704074-07-6)

3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 1704074-07-6, features a unique structural motif that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a cyclopropylcarbamoyl group and a fluorophenyl moiety imparts distinct chemical properties that are highly relevant to modern drug discovery efforts.

The< strong>cyclopropylcarbamoyl group is known for its stability and its ability to enhance the binding affinity of molecules to biological targets. This feature is particularly useful in the design of small-molecule inhibitors, where structural rigidity can improve pharmacokinetic profiles. On the other hand, the< strong>fluorophenyl group introduces a fluorine atom, which is a common pharmacophore in medicinal chemistry due to its ability to modulate metabolic stability and binding interactions. The combination of these two groups in< strong>3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid creates a versatile scaffold for further chemical modifications.

In recent years, boronic acids have emerged as critical components in the development of targeted therapies, particularly in the realm of proteolysis-targeting chimeras (PROTACs). These molecular glues leverage boronic acid functionalities to facilitate the formation of reversible protein-protein interactions, offering a novel approach to modulate biological pathways. The< strong>5-fluorophenylboronic acid derivative, with its enhanced electronic properties due to the fluorine substitution, has been explored as a potential building block for such applications. Studies have demonstrated that fluorinated boronic acids exhibit improved solubility and bioavailability compared to their non-fluorinated counterparts, making them more suitable for therapeutic use.

The< strong>cyclopropylcarbamoyl moiety further contributes to the compound's utility by providing a rigid framework that can be fine-tuned to optimize receptor binding. This structural feature is particularly relevant in the context of kinase inhibitors, where precise spatial orientation of functional groups is crucial for efficacy. Recent computational studies have highlighted the potential of< strong>3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid as a lead compound for developing next-generation kinase inhibitors. These studies suggest that minor modifications to the cyclopropylcarbamoyl group could significantly enhance target engagement and reduce off-target effects.

Beyond its applications in drug discovery, this compound has also shown promise in materials science and nanotechnology. Boronic acids are known for their ability to form coordination complexes with metal ions, which can be exploited in the design of metal-organic frameworks (MOFs) and other advanced materials. The presence of both< strong>cyclopropylcarbamoyl and< strong>fluorophenyl groups offers additional functional handles for designing multifunctional materials with tailored properties. For instance, these groups can be used to create luminescent materials or sensors by incorporating them into polymers or nanoparticles.

The synthesis of< strong>3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid presents an interesting challenge due to the need for precise control over regioselectivity and stereoselectivity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. Recent advances in flow chemistry have also enabled scalable production of this compound, which is essential for both academic research and industrial applications.

In conclusion, 3-(Cyclopropylcarbamoyl)-5-fluorophenylboronic acid (CAS No. 1704074-07-6) represents a significant advancement in the field of organic chemistry and pharmaceutical sciences. Its unique structural features make it a valuable tool for drug discovery, materials science, and nanotechnology. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing innovative solutions across multiple scientific disciplines.

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